molecular formula C17H19F3N4O3S B2541201 N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2176152-32-0

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2541201
CAS No.: 2176152-32-0
M. Wt: 416.42
InChI Key: IOXGCEFISWDJMR-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound featuring both quinazolinone and trifluoromethoxy groups. Its unique structure offers valuable properties, making it a subject of interest for scientific research, particularly in fields such as medicinal chemistry and biochemistry.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps starting from quinazolinone precursors. Key steps include:

    • Introduction of the dimethylamino group via amination reactions.

    • Formation of the tetrahydroquinazolin ring through cyclization.

    • Incorporation of the trifluoromethoxybenzene sulfonamide group via sulfonylation.

  • Industrial Production Methods: Industrial production often scales up these laboratory methods with modifications to optimize yield and cost-efficiency. Catalysts and specific reaction conditions (e.g., temperature, pressure) are fine-tuned to increase productivity.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation, especially at the amine and aromatic sites.

    • Reduction: It can be reduced under specific conditions to modify the functional groups.

    • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly at the sulfonamide and aromatic sites.

  • Common Reagents and Conditions:

    • Oxidation: Peroxides and other oxidizing agents under controlled conditions.

    • Reduction: Hydrogenation or use of reducing agents like lithium aluminum hydride.

    • Substitution: Use of strong bases or acids for nucleophilic and electrophilic substitutions respectively.

  • Major Products: The major products depend on the type of reaction, typically leading to modified derivatives with different functional groups or structural alterations.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

  • Biology: It's used to investigate biological pathways due to its potential activity as an enzyme inhibitor or modulator.

  • Medicine: Research explores its potential as a therapeutic agent in treating various conditions, including cancer and infectious diseases.

  • Industry: Utilized in developing advanced materials and chemical products.

Mechanism of Action

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects through interactions with biological molecules, particularly proteins and enzymes. Its mechanism involves:

  • Binding to active sites of target proteins, altering their function.

  • Modulating signal transduction pathways.

  • Interfering with metabolic processes by inhibiting specific enzymes.

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, this compound stands out due to its trifluoromethoxy group, which enhances its chemical stability and biological activity. Similar compounds include:

  • Quinazoline-based kinase inhibitors.

  • Sulfonamide-containing drugs like sulfa antibiotics.

  • Trifluoromethoxy-bearing organic molecules used in pharmaceutical research.

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide's combination of these functional groups makes it unique, offering a diverse range of applications and mechanisms.

Hope this gives you a thorough understanding of this fascinating compound!

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c1-24(2)16-21-10-11-9-12(3-8-15(11)22-16)23-28(25,26)14-6-4-13(5-7-14)27-17(18,19)20/h4-7,10,12,23H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXGCEFISWDJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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